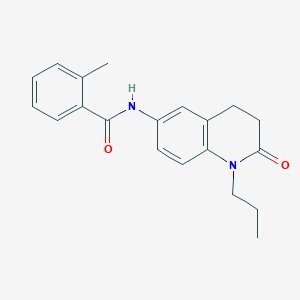

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (MTPTQ) is an organic compound that has been widely studied in recent years due to its potential applications in scientific research. It is a synthetic molecule composed of a benzamide ring attached to a quinoline ring, and it has a molecular weight of 278.35 g/mol. MTPTQ is of particular interest due to its unique structure and its ability to interact with various biological molecules.

Scientific Research Applications

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of scientific research applications, particularly in the fields of pharmacology and biochemistry. It has been used in the study of protein-ligand interactions, enzyme inhibitors, and drug metabolism. 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been used in the study of cell signaling pathways, receptor binding, and enzyme kinetics. In addition, 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been used in the study of gene regulation, DNA replication, and gene expression.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as benzanilides . These compounds are aromatic and contain an anilide group where the carboxamide group is substituted with a benzene ring . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Mode of Action

As a benzanilide derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact nature of these interactions and the resulting changes at the molecular level would require further experimental studies.

Biochemical Pathways

Benzanilide derivatives are known to be involved in a wide range of biological activities

Result of Action

Benzanilide derivatives are known to exhibit a broad range of biological activities . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound

Advantages and Limitations for Lab Experiments

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several advantages for use in laboratory experiments. It is a small molecule with a relatively simple structure, which makes it relatively easy to synthesize and manipulate. In addition, 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively stable and has a long shelf life, which makes it suitable for use in long-term experiments. The main limitation of 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is that it is not water-soluble, which limits its use in aqueous solutions.

Future Directions

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has a wide range of potential future directions. It could be used to study the structure and function of proteins, to develop new drugs, and to study the structure and function of enzymes. In addition, it could be used to study the role of signaling molecules in cell signaling pathways, to study the role of transcription factors in gene regulation, and to study the role of neurotransmitters in the nervous system. Finally, 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could be used to study the role of small molecules in the regulation of gene expression, to develop new methods of drug delivery, and to study the role of small molecules in the regulation of cell metabolism.

Synthesis Methods

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized using a variety of methods, including the Grignard reaction, the Suzuki coupling reaction, and the Heck reaction. The Grignard reaction involves the reaction of a Grignard reagent with an organic halide to form an organic product. The Suzuki coupling reaction is a palladium-catalyzed reaction between a boronic acid and an organic halide to form an organic product. The Heck reaction is a palladium-catalyzed reaction between an organic halide and an alkyne to form an organic product. All three reactions can be used to synthesize 2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, although the Heck reaction is the most commonly used method.

properties

IUPAC Name |

2-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-12-22-18-10-9-16(13-15(18)8-11-19(22)23)21-20(24)17-7-5-4-6-14(17)2/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBYIINUAILXPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544459.png)

![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544463.png)

![4-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544465.png)

![2-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544473.png)

![4-tert-butyl-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544487.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6544500.png)

![3,4,5-trimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B6544507.png)

![7-{[4-(adamantane-1-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6544559.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6544564.png)

![2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6544565.png)

![2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B6544570.png)